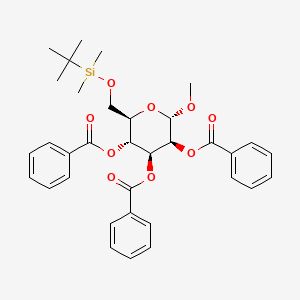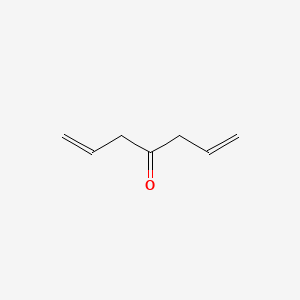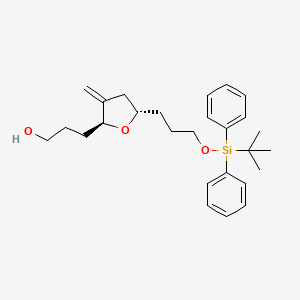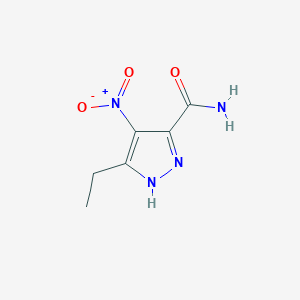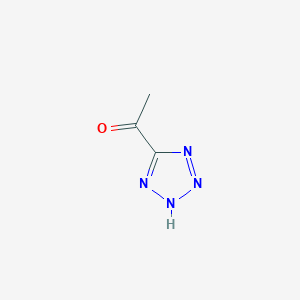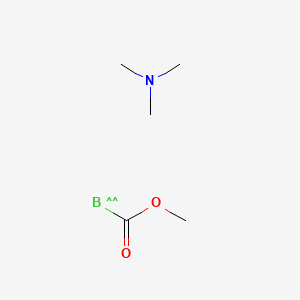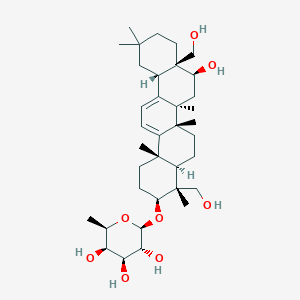
Prosaikogenin H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prosaikogenin H is a metabolite derived from saikosaponins, which are saponins found in the roots of Bupleurum falcatum L. This compound is known for its weak hemolytic activity and is a product of the enzymatic hydrolysis of saikosaponins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prosaikogenin H is typically prepared through enzymatic hydrolysis of saikosaponins. The enzymes used in this process exhibit glycoside cleavage activity, which converts saikosaponins into their corresponding prosaikogenins . For instance, saikosaponin A and D can be converted into saikogenin F via prosaikogenin F, and saikogenin G via prosaikogenin G using enzyme transformation with high β-glycosidase activity .
Industrial Production Methods
The industrial production of this compound involves the use of recombinant glycoside hydrolases cloned from microorganisms such as Paenibacillus mucilaginosus and Lactobacillus koreensis. These enzymes exhibit good activity at temperatures between 30–37°C and pH 6.5–7.0 . The process includes the purification of saikosaponins from crude extracts using preparative high-performance liquid chromatography, followed by enzymatic hydrolysis and purification using silica columns .
Analyse Des Réactions Chimiques
Types of Reactions
Prosaikogenin H undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis is the primary reaction used to produce this compound from saikosaponins.
Oxidation and Reduction: These reactions can modify the functional groups on the this compound molecule, potentially altering its biological activity.
Common Reagents and Conditions
Enzymes: β-glycosidase and other glycoside hydrolases are commonly used for hydrolysis reactions.
Buffers: Sodium acetate buffers at pH 6.5–7.0 are used to maintain optimal conditions for enzymatic activity.
Major Products
The major products formed from the hydrolysis of saikosaponins are prosaikogenins and saikogenins, including this compound .
Applications De Recherche Scientifique
Prosaikogenin H has several scientific research applications:
Mécanisme D'action
The mechanism of action of prosaikogenin H involves its interaction with cellular membranes, leading to weak hemolytic activity . The molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to interact with membrane lipids and proteins, disrupting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Prosaikogenin F
- Prosaikogenin G
- Saikogenin F
- Saikogenin G
Uniqueness
Prosaikogenin H is unique due to its specific enzymatic hydrolysis pathway and its weak hemolytic activity .
Propriétés
Formule moléculaire |
C36H58O8 |
|---|---|
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aS,6bR,8S,8aS,12aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,22-23,25-30,37-42H,10-19H2,1-7H3/t20-,22+,23-,25+,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1 |
Clé InChI |
RYPWXLBMVIZTNY-XPUXQPJXSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3=CC=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)C)C)O)O)O |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4(C3=CC=C5[C@]4(C[C@@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)C)C)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3=CC=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)C)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


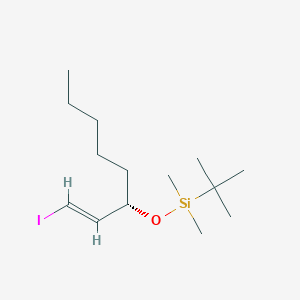
![1,2-Benzenediamine, 4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-YL]-](/img/structure/B1639969.png)

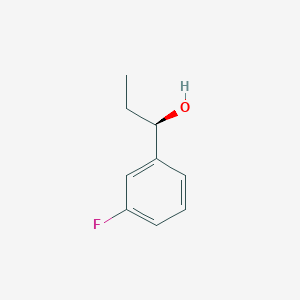
![(1R,1'R)-1,1'-([2,2'-Bipyridine]-6,6'-diyl)bis(2,2-dimethylpropan-1-ol)](/img/structure/B1639982.png)
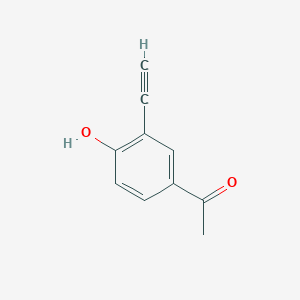
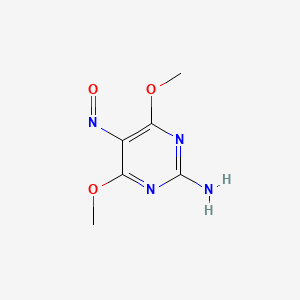
![5,5-Dimethyl-5H-dibenzo[b,d]stannole](/img/structure/B1639995.png)
